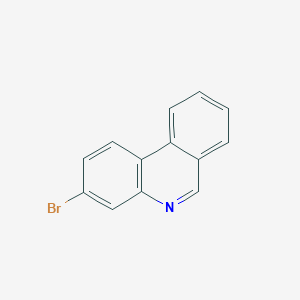

3-Bromophenanthridine

CAS No.:

Cat. No.: VC20480043

Molecular Formula: C13H8BrN

Molecular Weight: 258.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H8BrN |

|---|---|

| Molecular Weight | 258.11 g/mol |

| IUPAC Name | 3-bromophenanthridine |

| Standard InChI | InChI=1S/C13H8BrN/c14-10-5-6-12-11-4-2-1-3-9(11)8-15-13(12)7-10/h1-8H |

| Standard InChI Key | ABZIUHCROUGWRV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C3=C(C=C(C=C3)Br)N=CC2=C1 |

Introduction

Structural and Molecular Characteristics

Core Framework and Substitution Patterns

Phenanthridine consists of three fused benzene rings with a nitrogen atom replacing one carbon in the central ring. Bromination at the 3-position introduces a bromine substituent, altering electronic distribution and reactivity. Comparative analysis of 9-bromophenanthrene (C₁₄H₉Br) reveals that bromine substitution at non-equivalent positions significantly impacts molecular geometry and intermolecular interactions . For 3-bromophenanthridine, the bromine atom’s position likely enhances electrophilic substitution susceptibility while reducing solubility in polar solvents due to increased hydrophobicity.

Physicochemical Properties

While experimental data for 3-bromophenanthridine remain unrecorded, extrapolation from analogous compounds suggests:

-

Molecular formula: C₁₃H₈BrN

-

Molecular weight: ~262.12 g/mol

-

Melting point: Estimated 80–100°C (based on 9-bromophenanthrene’s 60–64°C )

-

Solubility: Likely sparingly soluble in water but soluble in organic solvents like dichloromethane or ethyl acetate .

Synthetic Methodologies

Bromination Strategies

The synthesis of 3-bromophenanthridine may parallel methods for 3-bromopyridine (C₅H₄BrN), which involves bromination of pyridine using HBr and hydrogen peroxide under controlled conditions . Key steps include:

-

Bromination: Mixing phenanthridine with 40% HBr and H₂O₂ at 85–110°C to facilitate electrophilic substitution.

-

Purification: Extraction with ethyl acetate or methyl tert-butyl ether, followed by sodium sulfite washing to remove excess bromine .

-

Distillation: Vacuum distillation to isolate the product, achieving >95% purity .

Challenges in Regioselectivity

Bromination of aromatic systems often suffers from regioselectivity issues. For phenanthridine, the 3-position may be less favored than the 9-position due to steric and electronic factors observed in phenanthrene derivatives . Catalytic methods or directing groups could enhance selectivity, though no documented protocols exist.

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The electron-withdrawing bromine atom activates the ring for nucleophilic attacks. For example, 9-bromophenanthrene undergoes Suzuki-Miyaura coupling with aryl boronic acids , suggesting that 3-bromophenanthridine could participate in cross-coupling reactions to form biaryl structures.

Coordination Chemistry

Fluorophores like 9-bromophenanthrene exhibit fluorescence quenching upon coordination with metal ions such as Cr⁶⁺ and Fe³⁺ . 3-Bromophenanthridine may similarly serve as a ligand or probe in spectroscopic applications, though its emissive properties require empirical validation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume